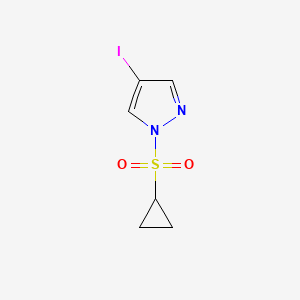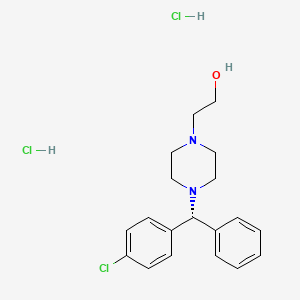
(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine is known for its selective inhibition of peripheral H1 receptors, which helps alleviate symptoms such as sneezing, itching, and runny nose . The compound is a modified form of cetirizine, designed to enhance its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride involves several steps, starting from the parent compound cetirizine. The process typically includes:
De-carboxymethylation: This step involves the removal of the carboxymethyl group from cetirizine. Common reagents used in this reaction include strong acids or bases under controlled temperature conditions.
Ethanol Addition: The next step involves the addition of ethanol to the modified cetirizine molecule. This reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ethanol derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the ethanol derivative into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented at each step to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
科学研究应用
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Used in cell culture studies to investigate its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Used in the formulation of pharmaceutical products to enhance their efficacy and stability.
作用机制
The mechanism of action of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride involves selective inhibition of peripheral H1 receptors. This inhibition prevents the binding of histamine, a compound responsible for allergic symptoms, to its receptors. As a result, the compound alleviates symptoms such as itching, sneezing, and runny nose. The molecular targets include histamine H1 receptors, and the pathways involved are related to the histamine signaling cascade .
相似化合物的比较
Similar Compounds
Cetirizine: The parent compound, known for its antihistamine properties.
Levocetirizine: The R-enantiomer of cetirizine, with higher affinity for H1 receptors.
Hydroxyzine: A first-generation antihistamine, less selective than cetirizine.
Uniqueness
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride is unique due to its modified structure, which enhances its pharmacological properties. Compared to cetirizine and levocetirizine, it may offer improved efficacy and reduced side effects. Its ethanol derivative form also contributes to its unique chemical and physical properties .
属性
分子式 |
C19H25Cl3N2O |
|---|---|
分子量 |
403.8 g/mol |
IUPAC 名称 |
2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;;/h1-9,19,23H,10-15H2;2*1H/t19-;;/m1../s1 |
InChI 键 |
GBVPOZKTNXLKST-JQDLGSOUSA-N |
手性 SMILES |
C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
规范 SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


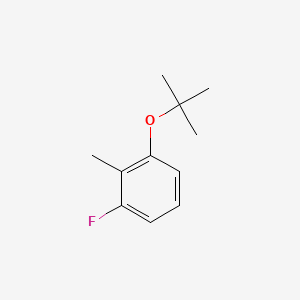

![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
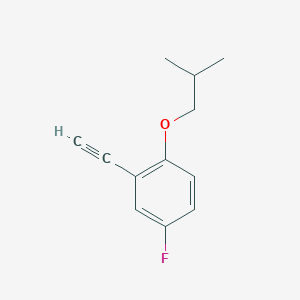

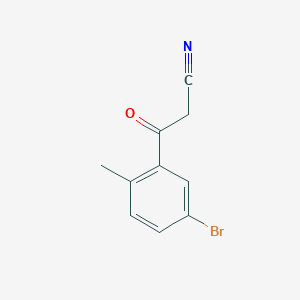
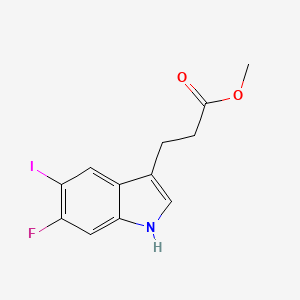

![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
